molecular formula C10H13NO2 B1455710 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 58960-01-3

6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1455710
CAS No.: 58960-01-3
M. Wt: 179.22 g/mol
InChI Key: PNYPRNZOFMKVSJ-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused to an oxazine ring, with a methoxy group at the 6-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-4-methoxyphenol with acetone in the presence of an acid catalyst can yield the desired benzoxazine compound. The reaction typically requires refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and selectivity, making the process more economically viable.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated benzoxazine derivatives.

    Substitution: Various substituted benzoxazine compounds depending on the electrophile used.

Scientific Research Applications

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: In materials science, benzoxazine derivatives are used in the production of high-performance polymers and resins due to their thermal stability and mechanical properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 6-Nitro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 6-Methoxy-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-6-11-9-5-8(12-2)3-4-10(9)13-7/h3-5,7,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYPRNZOFMKVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
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6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

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